(R)-Bepotastine Besylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

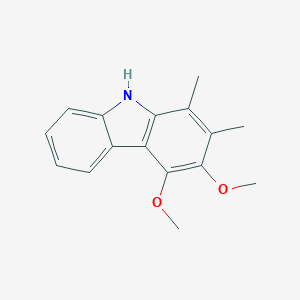

Clozapine N-oxide (CNO) is a synthetic drug primarily used in biomedical research. It serves as a ligand to activate DREADD receptors (Designer Receptors Exclusively Activated by Designer Drugs). Initially considered biologically inert, CNO has since been found to undergo metabolic conversion in peripheral tissues, ultimately forming clozapine .

Preparation Methods

Synthetic Routes:: The synthesis of CNO involves several steps. One common method starts with the reaction of clozapine (the parent compound) with hydrogen peroxide (H₂O₂) in the presence of a catalyst. This process leads to the formation of CNO.

Reaction Conditions::- Reactants: Clozapine, hydrogen peroxide

- Catalyst: Typically a transition metal complex (e.g., manganese(III) acetate )

- Solvent: Organic solvents (e.g., acetonitrile , dimethyl sulfoxide )

- Temperature: Room temperature or slightly elevated

- Isolation: Purification by column chromatography or recrystallization

Industrial Production:: While CNO is mainly used for research purposes, its industrial-scale production remains limited due to its specialized applications.

Chemical Reactions Analysis

Reactions Undergone:: CNO can participate in various chemical reactions, including:

Oxidation: Conversion of clozapine to CNO via oxidation of the nitrogen atom.

Reduction: Reverse conversion of CNO to clozapine.

Substitution: Interactions with other functional groups.

Oxidation: Hydrogen peroxide (H₂O₂), transition metal catalysts.

Reduction: Reducing agents (e.g., ).

Substitution: Various nucleophiles (e.g., , ).

Major Products:: The primary product of CNO metabolism is clozapine, which can then exert its pharmacological effects.

Scientific Research Applications

CNO finds applications across multiple fields:

Neuroscience: Activation of DREADD receptors allows precise control of neuronal activity in animal models.

Behavioral Studies: Investigating neural circuits and behavior modulation.

Metabolic Research: Studying metabolic pathways and their regulation.

Drug Development: Testing potential therapeutic targets.

Mechanism of Action

CNO’s effects stem from its ability to activate DREADD receptors. These receptors are engineered GPCRs that respond exclusively to CNO. The downstream signaling pathways involve modulation of neuronal activity, neurotransmitter release, and gene expression.

Comparison with Similar Compounds

CNO stands out due to its unique properties as a DREADD ligand. Other similar compounds include:

Clozapine: The parent compound from which CNO is derived.

Other DREADD Ligands: Examples include and .

Properties

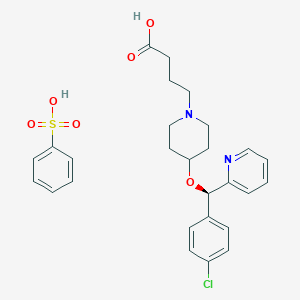

IUPAC Name |

benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHXQPQKQPSBB-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)